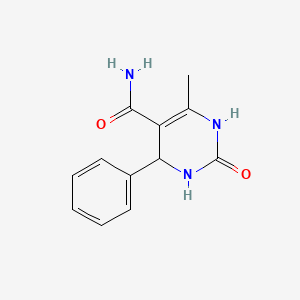

6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by:

- Position 2: Oxo (=O) group.

- Position 4: Phenyl substituent.

- Position 5: Carboxamide (-CONH2) group.

- Position 6: Methyl (-CH3) group.

This scaffold is part of the Biginelli family of compounds, known for diverse pharmacological activities.

Properties

IUPAC Name |

6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-9(11(13)16)10(15-12(17)14-7)8-5-3-2-4-6-8/h2-6,10H,1H3,(H2,13,16)(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNWOSHSDNWVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372851 | |

| Record name | AGN-PC-0JVEGZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5314-54-5 | |

| Record name | AGN-PC-0JVEGZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of ethyl acetoacetate, benzaldehyde, and urea under acidic or basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often used to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Oxidation

-

Reagents : Potassium permanganate or other oxidizing agents

-

Products : Oxidized derivatives (e.g., carboxylic acids)

-

Conditions : Controlled temperatures and solvents

Reduction

-

Reagents : Sodium borohydride or other reducing agents

-

Products : Reduced derivatives (e.g., alcohols)

-

Conditions : Mild to moderate reaction conditions

Substitution Reactions

-

Reagents : Electrophiles/nucleophiles (e.g., halogens, amines)

-

Products : Substituted tetrahydropyrimidine derivatives

-

Conditions : Catalytic agents (e.g., DMAP) and inert solvents

| Reaction Type | Reagents | Typical Products | Key References |

|---|---|---|---|

| Oxidation | KMnO₄ | Carboxylic acids | |

| Reduction | NaBH₄ | Alcohols | |

| Substitution | Electrophiles | Functionalized derivatives |

3. Spectral Characterization

The compound’s structure is validated through:

-

FT-IR : Key peaks for carbonyl (C=O) and amide (N–H) groups .

-

NMR : Proton shifts for phenyl rings (~7.17–7.71 ppm) and methyl groups (~2.20 ppm) .

-

Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 196.04 for intermediates) .

4. Computational Insights

Density Functional Theory (DFT) studies using B3LYP/6-31G(d,p) reveal:

-

Molecular Geometry : Screw-boat conformation of the dihydropyrimidine ring .

-

Stability : Stabilized by π-π* interactions and hydrogen bonding (N–H⋯O) .

-

Nonlinear Optical (NLO) Properties : First hyperpolarizability components indicate potential for optical applications .

5. Biological Activity

Derivatives exhibit:

-

Antibacterial and antitubercular properties.

-

Anti-inflammatory and antiviral activities (observed in related dihydropyrimidine alkaloids) .

6. Reaction Optimization

Industrial-scale synthesis employs:

-

Catalysts : CuO@SiO₂ nanocatalysts for improved yields (~85% under mild conditions).

-

Solvent Selection : Ethanol for acidity and reflux efficiency .

7. Structural Variants

The carboxamide moiety allows diverse substitutions:

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of tetrahydropyrimidine compounds exhibit promising antimicrobial properties. For instance, studies have indicated that 6-methyl-2-oxo-4-phenyl derivatives possess activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Anticancer Properties

The compound's structure allows for modifications that can enhance its anticancer activity. Some derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cells, suggesting their potential as anticancer drugs .

Anti-inflammatory Effects

6-Methyl-2-oxo-4-phenyl derivatives have been evaluated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Biginelli Reaction

The Biginelli reaction is a well-known method for synthesizing dihydropyrimidinones, including 6-methyl-2-oxo-4-phenyl derivatives. This reaction involves the condensation of an aldehyde, urea (or thiourea), and a beta-ketoester under acidic conditions. The resulting products have been utilized in various synthetic pathways to create more complex molecules .

Synthesis of Hybrid Molecules

Recent studies have focused on synthesizing hybrid molecules by combining 6-methyl-2-oxo-4-phenyl derivatives with other pharmacophores. This approach aims to create multifunctional compounds with enhanced biological activities. For example, the combination of tetrahydropyrimidine with triazole units has shown increased efficacy against specific targets .

Case Studies

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and signaling pathways, modulating cellular functions and responses .

Comparison with Similar Compounds

Substituent Variations at Position 2: Oxo vs. Thioxo

The oxo group at position 2 distinguishes the target compound from thioxo (=S) analogs, which often show enhanced bioactivity:

Key Insight : Thioxo derivatives consistently demonstrate superior activity in antiparasitic and anticancer assays compared to oxo analogs. The sulfur atom may enhance interactions with biological targets via hydrophobic or hydrogen-bonding effects .

Substituent Variations at Position 4: Aryl Group Modifications

The phenyl group at position 4 can be replaced with heteroaryl or substituted aryl groups to modulate activity:

Key Insight: Bulky or halogenated substituents at position 4 (e.g., 2-chloroquinolin-3-yl) may improve bioavailability or target specificity, as seen in antihypertensive studies .

Functional Group at Position 5: Carboxamide vs. Ester

The carboxamide group at position 5 contrasts with ester derivatives, which are more common in synthetic studies:

Key Insight : Carboxamide derivatives may exhibit improved hydrogen-bonding capacity for target engagement compared to esters, though ester analogs are synthetically more accessible .

Solubility and Thermodynamics

- Methyl ester analog: Exhibits solubility in isopropanol, ethyl acetate, and benzene, with calculated enthalpy and entropy of dissolution .

- Carboxamide derivatives : Likely lower solubility due to hydrogen-bonding capacity, though this may improve target binding.

Q & A

Q. What are the established synthetic routes for 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via modified Biginelli reactions. A common method involves condensation of benzaldehyde, urea/thiourea, and ethyl acetoacetate derivatives under acidic catalysis (e.g., HCl or acetic acid) in ethanol . Yields are highly sensitive to reaction time, temperature (optimized at 80–100°C), and substituent electronic effects. For example, electron-donating groups on the aldehyde enhance cyclization efficiency, while steric hindrance from bulky substituents may reduce yields by 15–20% .

Q. How is structural confirmation achieved for this tetrahydropyrimidine derivative?

X-ray crystallography is the gold standard for unambiguous structural determination. Key bond lengths (e.g., C=O at ~1.22 Å, C-N at ~1.33 Å) and dihedral angles (e.g., phenyl ring orientation relative to the pyrimidine core) are validated against computational models (DFT) . Complementary techniques include:

- NMR : Distinct signals for NH protons (~10–12 ppm) and methyl groups (~2.1–2.5 ppm) .

- IR : Stretching vibrations for carbonyl (1650–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) groups .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies highlight moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) and antitumor potential in breast cancer cell lines (IC₅₀: 45 µM) . Activity correlates with substituent electronegativity; for instance, trifluoromethyl groups enhance lipophilicity and membrane penetration .

Advanced Research Questions

Q. How do solvent polarity and protic/aprotic conditions affect regioselectivity in derivatives of this scaffold?

Polar protic solvents (e.g., ethanol) favor cyclization via hydrogen bonding with the thiourea component, directing regioselectivity toward the 4-phenyl position . In contrast, aprotic solvents (e.g., DMF) may lead to competing pathways, generating byproducts like open-chain intermediates (10–15% yield loss) . Kinetic studies using HPLC-MS are recommended to track intermediate formation .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for tautomeric forms?

Discrepancies arise due to dynamic tautomerism in solution (e.g., keto-enol equilibria). To address this:

- Use low-temperature NMR (−40°C) to "freeze" tautomeric states .

- Compare experimental X-ray bond lengths with DFT-optimized tautomer geometries .

- Employ deuterated solvents (DMSO-d₆) to minimize proton exchange effects .

Q. How can computational modeling optimize bioactivity while minimizing synthetic effort?

Structure-activity relationship (SAR) studies using molecular docking (e.g., with EGFR or DHFR enzymes) identify critical pharmacophores. For example:

- Substituents at the 4-phenyl position improve binding affinity (ΔG: −8.2 kcal/mol) .

- Methyl groups at C6 enhance metabolic stability by reducing CYP450 oxidation .

Virtual screening of substituent libraries (e.g., halogen, alkyl, aryl) prioritizes candidates for synthesis .

Q. What experimental designs mitigate degradation during storage or biological assays?

Degradation pathways (hydrolysis, oxidation) are minimized by:

- Storage : Under nitrogen at −20°C in amber vials to prevent light-induced radical formation .

- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to stabilize the compound in cell-based assays .

- LC-MS monitoring : Detect degradation products (e.g., carboxylic acid derivatives from ester hydrolysis) .

Q. How are byproducts managed in large-scale synthesis?

Byproducts (e.g., dimerized intermediates or unreacted aldehydes) are controlled via:

- Chromatography : Flash column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) .

- Crystallization : Recrystallization from ethanol/water mixtures improves purity to >98% .

- In-line FTIR : Real-time monitoring of reaction progress reduces side reactions .

Methodological Challenges and Data Analysis

Q. How do researchers validate contradictory reports on catalytic efficiency?

Contradictions in catalytic yields (e.g., 60% vs. 75%) are addressed by:

- Standardizing substrate ratios (e.g., 1:1.2:1 aldehyde/urea/β-ketoester) .

- Replicating reactions under inert atmospheres to exclude moisture/O₂ interference .

- Reporting turnover numbers (TON) and frequencies (TOF) for catalyst comparisons .

Q. What advanced techniques characterize non-covalent interactions in crystal structures?

Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking). For example:

- H-bonds : N-H···O interactions (2.8–3.0 Å) stabilize crystal packing .

- π-π interactions : Between phenyl rings (centroid distances: 3.6–4.1 Å) enhance thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.